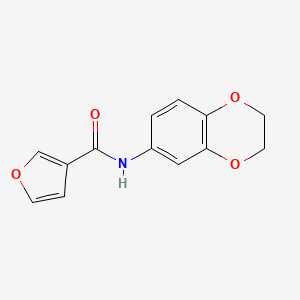![molecular formula C25H26N4O B2401359 4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 850731-70-3](/img/structure/B2401359.png)
4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” is a complex organic molecule . It is related to the compound “6-benzyl-2,5-dimethyl-3-phenylpyrazolo [1,5-a]pyrimidin-7 (4H)-one”, which has a molecular formula of C21H19N3O .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo [1,5- a ]pyrimidines . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Molecular Structure Analysis
The molecular structure of the related compound “6-benzyl-2,5-dimethyl-3-phenylpyrazolo [1,5-a]pyrimidin-7 (4H)-one” has been reported. It has a molecular formula of C21H19N3O and a molecular weight of 329.4 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “6-benzyl-2,5-dimethyl-3-phenylpyrazolo [1,5-a]pyrimidin-7 (4H)-one” include a molecular weight of 329.4 g/mol, XLogP3-AA of 4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 3, Exact Mass of 329.152812238 g/mol, Monoisotopic Mass of 329.152812238 g/mol, Topological Polar Surface Area of 44.7 Ų, Heavy Atom Count of 25, Formal Charge of 0, and Complexity of 646 .Aplicaciones Científicas De Investigación
Phosphodiesterase Inhibition
A significant body of research has explored the role of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of phosphodiesterase (PDE) enzymes. These enzymes play critical roles in cellular signaling by regulating the intracellular levels of cyclic nucleotides. The inhibition of specific PDEs can have therapeutic applications in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease. For instance, a study highlighted the design and synthesis of a novel scaffold targeting PDE1, demonstrating picomolar inhibitory potency and excellent selectivity, underscoring its potential for treating cognitive disorders (Li et al., 2016).
Antihypertensive Activity
Derivatives of pyrazolo[1,5-a]pyrimidine have also been evaluated for their antihypertensive activity. The structural modifications of these compounds can influence their enzymatic and cellular activities, potentially leading to in vivo oral antihypertensive effects. This research direction underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives as new therapeutic agents for hypertension management (Dumaitre & Dodic, 1996).
GABAA Receptor Affinity
Another area of research interest is the exploration of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential GABAA receptor ligands. These compounds have been synthesized and evaluated for their affinity towards GABAA-receptor subtypes, showing promise in preliminary pharmacological studies for their anxiolytic-like effects. This suggests their potential application in developing new anxiolytic drugs (Guerrini et al., 2017).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial and antifungal properties of pyrazolo[1,5-a]pyrimidine derivatives. Studies have synthesized novel compounds to evaluate their activity against bacterial and fungal strains, contributing to the development of new antimicrobial agents. For instance, a study on the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlighted their potential in both antimicrobial and anti-inflammatory applications (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
4-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-18-22(17-20-9-5-3-6-10-20)25(28-13-15-30-16-14-28)29-24(26-18)23(19(2)27-29)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGVYBOOKDTHOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCOCC4)C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2401281.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2401284.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2401285.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401287.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2401289.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2401291.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2401292.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2401294.png)
![Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2401295.png)

